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molecular formula C8H4ClNO2S B3048563 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one CAS No. 17452-79-8

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

Cat. No. B3048563
M. Wt: 213.64 g/mol
InChI Key: FHAPVFFWHRPZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492414B2

Procedure details

To a solution of 4-chlorobenzamide (0.25 g, 1.60 mmol) in toluene (10 ml) was added chlorocarbonylsulfenyl chloride (0.70 ml, 8.03 mmol). The resulting reaction mixture was refluxed at 80° C. for 3 h. After the completion of the reaction (TLC monitoring), the mixture was concentrated, added diethyl ether and washed twice with water, twice with 5% NaHCO3, again with water, and was dried (Na2SO4), concentrated under vacuum to give the product (crude yield 0.520 g) that was carried forward to the next step without further purification.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1.Cl[C:12]([S:14]Cl)=[O:13]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2[O:7][C:12](=[O:13])[S:14][N:8]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)N)C=C1
Name
Quantity
0.7 mL
Type
reactant
Smiles
ClC(=O)SCl
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction (TLC monitoring)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
ADDITION
Type
ADDITION
Details
added diethyl ether
WASH
Type
WASH
Details
washed twice with water, twice with 5% NaHCO3, again with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give the product (crude yield 0.520 g) that
CUSTOM
Type
CUSTOM
Details
was carried forward to the next step without further purification

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C1=NSC(O1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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